molecular formula C33H46N6O10 B1663041 Dslet CAS No. 75644-90-5

Dslet

Cat. No.: B1663041
CAS No.: 75644-90-5
M. Wt: 686.8 g/mol
InChI Key: PKSODCLCMBUCPW-LVNBQDLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

DSLET can be synthesized through various synthetic routes. One common method involves the use of L-Threonine, N-[N-[N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-tyrosyl]-O-(1,1-dimethylethyl)-D-seryl]glycyl]-L-phenylalanyl]-L-leucyl]-O-(1,1-dimethylethyl)- (9CI). The reaction conditions typically involve the use of hydrogen chloride and trifluoroacetic acid at 0°C for 30 minutes, followed by room temperature for another 30 minutes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

DSLET undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

DSLET has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and reactions. In biology, this compound is used to investigate the role of delta opioid receptors in pain modulation and emotional regulation. In medicine, it has potential therapeutic applications for pain management and treatment of emotional disorders. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs targeting the delta opioid receptor .

Mechanism of Action

DSLET exerts its effects by binding to the delta opioid receptor, a G-protein-coupled receptor that is involved in the modulation of pain and emotion. Upon binding, this compound activates the receptor, leading to a cascade of intracellular signaling events that result in the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This ultimately leads to the modulation of neurotransmitter release and the reduction of pain perception .

Comparison with Similar Compounds

DSLET is similar to other enkephalin-related peptides, such as [D-Ala2, D-Leu5]-enkephalin (DADLE) and [Met5]-enkephalin. this compound is unique in its high specificity for the delta opioid receptor, whereas other enkephalins may also bind to mu and kappa opioid receptors. This specificity makes this compound a valuable tool for studying the delta opioid receptor and its role in pain and emotion modulation .

Similar compounds include:

  • [D-Ala2, D-Leu5]-enkephalin (DADLE)
  • [Met5]-enkephalin
  • [Leu5]-enkephalin

Biological Activity

DSLET (D-Ser2, Leu5-enkephalin) is a synthetic peptide that acts as a selective agonist for the delta-opioid receptor (DOR). It has garnered attention for its potential therapeutic applications, particularly in pain management and neuroprotection. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily interacts with delta-opioid receptors, which are G-protein-coupled receptors involved in modulating pain, mood, and stress responses. Upon binding to DOR, this compound activates intracellular signaling pathways that lead to various physiological effects.

Key Mechanisms

  • Inhibition of Adenylyl Cyclase : this compound inhibits adenylyl cyclase activity in a GTP-dependent manner, contributing to its analgesic effects. This inhibition is selective for delta receptors and has been shown to be less potent than other delta agonists like BW373U86 .
  • Tyrosine Phosphorylation : Activation of DOR by this compound leads to the tyrosine phosphorylation of spinophilin in HEK293 cells, indicating involvement in intracellular signaling cascades .

Analgesic Properties

This compound exhibits significant analgesic properties through its action on the central nervous system. Studies have shown that it can effectively reduce pain responses in various animal models.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of ischemia and neurodegeneration. Its ability to modulate neurotransmitter release and reduce excitotoxicity positions it as a candidate for treating conditions like stroke or traumatic brain injury.

Antiarrhythmic Activity

Preliminary studies suggest that this compound may influence cardiac function by modulating arrhythmias. However, its efficacy in this area remains under investigation .

Study 1: Analgesic Efficacy

A study conducted on rats demonstrated that systemic administration of this compound significantly reduced nociceptive responses compared to control groups. The findings indicated a dose-dependent relationship between this compound administration and pain relief .

Study 2: Neuroprotection in Ischemia

In a model of cerebral ischemia, this compound administration resulted in reduced neuronal damage and improved functional recovery post-injury. The neuroprotective effects were attributed to its action on DOR and subsequent modulation of neuroinflammatory processes .

Study 3: Cardiac Effects

A clinical evaluation assessed the impact of this compound on ischemic arrhythmias. While initial results showed no significant effect on the incidence rate of arrhythmias, further analysis is needed to clarify its role in cardiac function .

Comparative Analysis with Other Delta Agonists

CompoundPotency (IC50)Receptor SelectivityAnalgesic Effect
This compoundModerateHighYes
BW373U86HighVery HighYes
DADLELowModerateYes

This table summarizes the potency and efficacy of this compound compared to other known delta-opioid receptor agonists. While this compound is effective, compounds like BW373U86 demonstrate higher potency, which may limit its clinical applicability in certain contexts.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSODCLCMBUCPW-LVNBQDLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997082
Record name N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75644-90-5
Record name Enkephalin, Ser(2), Leu(5), Thr(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dslet
Reactant of Route 2
Dslet
Reactant of Route 3
Dslet
Reactant of Route 4
Dslet
Reactant of Route 5
Reactant of Route 5
Dslet
Reactant of Route 6
Reactant of Route 6
Dslet
Customer
Q & A

Q1: What is the primary molecular target of Dslet?

A1: this compound exhibits high affinity and selectivity for δ-opioid receptors (DOR) [, , ]. It acts as an agonist at these receptors, initiating a cascade of downstream signaling events.

Q2: How does this compound binding to DORs affect intracellular signaling pathways?

A2: this compound binding to DORs activates G proteins, primarily Gi/Go proteins [, , ]. This activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels [, , ].

Q3: What are the consequences of this compound-mediated DOR activation on neuronal activity?

A3: this compound binding to DORs can:

  • Inhibit neurotransmitter release: This occurs presynaptically and has been observed for various neurotransmitters, including norepinephrine [] and acetylcholine [].
  • Modulate ion channel activity: this compound can inhibit calcium influx through voltage-gated calcium channels and activate potassium channels, leading to hyperpolarization and decreased neuronal excitability [, , ].
  • Induce acute tolerance and withdrawal: Prolonged exposure to this compound can lead to acute tolerance, characterized by a diminished response to the agonist. Upon drug withdrawal, a long-lasting potentiation of neuronal activity can occur [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H41N5O8 and its molecular weight is 575.66 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, 1H 400-MHz NMR spectroscopy has been used to study the conformation of this compound and its analogs in DMSO-d6 solution [].

Q6: How do structural modifications of this compound affect its activity and selectivity?

A6: Introducing conformational constraints, such as tert-butyl groups, can significantly impact the affinity and selectivity of this compound analogs for DOR subtypes:

  • DSTBULET ([Tyr-D-Ser-(OtBu)-Gly-Phe-Leu-Thr]) and BUBU ([Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)]) exhibit increased selectivity for DORs over μ-opioid receptors (MOR) [].
  • DTTBULET ([Tyr-D-Thr(OtBu)-Gly-Phe-Leu-Thr]) shows a significant loss of affinity for both DOR and MOR [].

Q7: What in vitro models have been used to study the effects of this compound?

A7: this compound's effects have been investigated in various in vitro models, including:

  • Cell lines: NG108-15 cells (neuroblastoma x glioma hybrid) [, , , ], ND8-47 cells (neuroblastoma x dorsal root ganglion hybrid) [, , ], and Rat-1 fibroblasts transfected with the murine DOR [].
  • Isolated tissue preparations: Rat brain membranes [, , , , ], guinea pig cortical membranes [], and mouse vas deferens [].

Q8: What are some key findings from in vivo studies using this compound?

A8: In vivo studies have demonstrated the following effects of this compound:

  • Antinociception: this compound produces dose-dependent analgesia following intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration in mice [, , ].
  • Seizure activity: this compound can induce seizure activity in rats, which can be blocked by DOR antagonists [, ].
  • Effects on reflex pathways: this compound has been shown to depress transmission in nociceptive and non-nociceptive reflex pathways in cats [, ].

Q9: Are there any clinical trials investigating the therapeutic potential of this compound?

A9: To date, there are no published clinical trials involving this compound.

Q10: What is the role of protein kinase C (PKC) in this compound-mediated effects?

A11: PKC activation has been implicated in the desensitization of DOR-mediated antinociception by this compound in mice. PKC activation can reduce the number of specific this compound binding sites on DORs [].

Q11: What are the potential implications of this compound's effects on bone regeneration?

A13: Studies in mice have demonstrated that this compound can accelerate the development of newly synthesized spongy bone tissue in bone regenerates following fracture [, ]. This suggests a potential therapeutic role for DOR agonists in promoting bone healing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.